Bienvenue dans la boutique en ligne BenchChem!

NK3201

Enzyme inhibition IC50 comparison Chymase

NK3201 is an orally bioavailable, non-peptide chymase inhibitor with species-matched potency (human IC50 2.5 nM, dog 1.2 nM, hamster 28 nM) and demonstrated in vivo efficacy in vascular proliferation (48% intimal area reduction) and pulmonary fibrosis (46% fibrotic area reduction) models without altering systemic blood pressure. Its high selectivity over other serine proteases ensures chymase-specific results. Ideal for translational cardiovascular and fibrotic disease research.

Molecular Formula C31H29N5O6
Molecular Weight 567.6 g/mol
CAS No. 204460-24-2
Cat. No. B1679019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNK3201
CAS204460-24-2
Synonyms(2-(5-formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-(3,4-dioxo-1-phenyl-7-(2-pyridyloxy)-2-heptyl)acetamide)
NK 3201
NK3201
Molecular FormulaC31H29N5O6
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)C(=O)CCCOC2=CC=CC=N2)NC(=O)CN3C(=NC=C(C3=O)NC=O)C4=CC=CC=C4
InChIInChI=1S/C31H29N5O6/c37-21-34-25-19-33-30(23-12-5-2-6-13-23)36(31(25)41)20-27(39)35-24(18-22-10-3-1-4-11-22)29(40)26(38)14-9-17-42-28-15-7-8-16-32-28/h1-8,10-13,15-16,19,21,24H,9,14,17-18,20H2,(H,34,37)(H,35,39)
InChIKeyQOANBAXBOLUAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NK3201 (CAS: 204460-24-2) for Research Procurement: An Orally Active Chymase Inhibitor with Cross-Species Validation


NK3201 is an orally active, non-peptide chymase inhibitor that competitively inhibits human, dog, and hamster chymases with IC50 values of 2.5 nM, 1.2 nM, and 28 nM, respectively [1]. It acts via formation of an acyl-intermediate with the active-site serine residue of the enzyme and does not inhibit other serine proteases including tryptase, thrombin, elastase, plasmin, or plasminogen activator [1]. Preclinical studies demonstrate its efficacy in suppressing vascular proliferation, intimal hyperplasia, pulmonary fibrosis, and abdominal aortic aneurysm formation in dog and hamster models without affecting systemic blood pressure [2][3].

Why NK3201 Cannot Be Interchanged with Other Chymase Inhibitors in Experimental Workflows


Chymase inhibitors exhibit substantial heterogeneity in potency, species selectivity, and oral bioavailability profiles. In vitro IC50 values for human chymase span over an order of magnitude across reported inhibitors: NK3201 (2.5 nM) [1], BCEAB (5.4 nM) [2], Chymase-IN-1 (29 nM) [3], and ASB17061 (20 nM) . TY-51469 shows marked species-dependent potency variation (simian IC50 0.4 nM vs. human IC50 7.0 nM) . Critically, NK3201 is one of the few chymase inhibitors with documented efficacy in both dog and hamster in vivo models across multiple disease contexts (vascular injury, pulmonary fibrosis, aneurysm), while maintaining the demonstrated ability to inhibit vascular proliferation without altering systemic blood pressure—a differentiation from ACE inhibitors and AT1 receptor antagonists [1]. Substituting an alternative chymase inhibitor without species-matched potency validation and in vivo efficacy confirmation introduces significant experimental risk.

NK3201 Differential Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


Enzymatic Potency: NK3201 vs. BCEAB vs. Chymase-IN-1 in Purified Human Chymase Assays

NK3201 demonstrates a 2.16-fold higher potency against purified human chymase (IC50 = 2.5 nM) compared to BCEAB (IC50 = 5.4 nM) [1][2], and an 11.6-fold higher potency compared to Chymase-IN-1 (compound 5f; IC50 = 29 nM) [3]. In dog chymase assays, NK3201 (IC50 = 1.2 nM) shows greater potency than against the human enzyme, whereas BCEAB's dog artery functional IC50 (2.8 μM) reflects substantially weaker activity in tissue-level assays [1][2].

Enzyme inhibition IC50 comparison Chymase

Functional Antagonism in Isolated Artery: NK3201 Matches Chymostatin While Offering Oral Bioavailability

In isolated dog artery preparations, NK3201 and chymostatin exhibit identical functional IC50 values of 320 nM for suppressing angiotensin I-induced vascular contraction in the presence of an ACE inhibitor [1]. However, chymostatin is a peptidic inhibitor with broad-spectrum activity against multiple serine and cysteine proteases (including chymotrypsin, papain, and cathepsins B, H, and L), limiting its utility as a chymase-specific probe [2]. NK3201 combines this functional potency with demonstrated oral bioavailability and chymase selectivity.

Vascular pharmacology Functional assay Ex vivo

In Vivo Intimal Hyperplasia Suppression: NK3201 Reduces Lesion Area by 48% vs. Placebo at 1 mg/kg/day

In a dog balloon-injury model of vascular restenosis, oral administration of NK3201 (1 mg/kg/day) for 4 weeks reduced the intimal area from 0.46 ± 0.06 mm² (placebo) to 0.24 ± 0.04 mm² (NK3201) [1]. This represents a 47.8% reduction in absolute intimal area and a reduction of intimal area relative to placebo to 52.2% [1]. The ratio of intimal area to medial area was reduced from 18.4 ± 1.7% to 8.9 ± 1.1% [1].

Vascular injury Restenosis In vivo efficacy

Pulmonary Fibrosis Suppression: NK3201 Reduces Fibrotic Area by 46% vs. Placebo at 30 mg/kg/day

In a hamster bleomycin-induced pulmonary fibrosis model, oral NK3201 (30 mg/kg/day) significantly reduced the ratio of fibrotic area to total lung area. The fibrotic area ratio in NK3201-treated hamsters was decreased to 54.0% of the ratio observed in placebo-treated hamsters [1]. Pulmonary chymase activity was also significantly lower in NK3201-treated animals compared to placebo controls [1].

Pulmonary fibrosis Bleomycin model Anti-fibrotic

Blood Pressure Neutrality: NK3201 vs. ACE Inhibitors and AT1 Antagonists

Unlike angiotensin-converting enzyme (ACE) inhibitors and angiotensin II type 1 (AT1) receptor blockers, NK3201 does not affect systemic blood pressure at doses that effectively suppress vascular proliferation [1]. In the dog balloon-injury study, NK3201 (1 mg/kg/day) did not alter plasma renin or ACE activities [2]. This functional differentiation arises because NK3201 selectively inhibits chymase-dependent angiotensin II formation localized to injured or inflamed tissues, while sparing ACE-mediated systemic angiotensin II production [1].

Cardiovascular safety Hemodynamics Mechanism differentiation

Oral Pharmacokinetics and Tissue Distribution: Sustained Inhibitory Activity at 24 Hours

In dogs, a single oral dose of NK3201 (5 mg/kg) produced a plasma concentration of approximately 10 μM at 24 hours post-administration [1]. Following oral administration in normal rats, NK3201 distributed rapidly to every tissue examined except the brain, with sufficient chymase-inhibitory activity detectable in tissues even after 24 hours [2]. At 8 hours after oral administration of 1 mg/kg in dogs, plasma, heart, and aorta concentrations reached 470 nM, 195 nM, and 78 nM, respectively [3].

Pharmacokinetics Oral bioavailability Tissue distribution

NK3201 Optimal Research Application Scenarios Based on Comparative Evidence


Vascular Injury and Restenosis Studies in Large-Animal Models

NK3201 is indicated for studies of intimal hyperplasia and vascular proliferation in dog models of balloon injury or vein grafting. The compound reduces intimal area by 48% at 1 mg/kg/day oral dosing and maintains blood pressure neutrality [1][2]. Its demonstrated oral bioavailability and sustained 24-hour exposure enable once-daily dosing in chronic protocols.

Pulmonary Fibrosis and Tissue Remodeling Research

In hamster bleomycin-induced pulmonary fibrosis models, NK3201 reduces fibrotic area by 46% at 30 mg/kg/day oral dosing [1]. The compound distributes broadly to tissues excluding the brain, with sustained inhibitory activity at 24 hours post-dose [2], making it suitable for chronic fibrosis and tissue remodeling studies.

Mechanistic Studies Requiring Chymase Selectivity Without Hemodynamic Confounding

NK3201 does not inhibit other serine proteases (tryptase, thrombin, elastase, plasmin, plasminogen activator) [1] and does not affect systemic blood pressure at efficacious doses [1]. This profile is essential for experiments where blood pressure changes would confound interpretation of chymase-specific effects.

Cross-Species Pharmacology and Translational Research

With documented potency across human (IC50 2.5 nM), dog (1.2 nM), and hamster (28 nM) chymases [1], NK3201 supports translational studies bridging rodent models to large-animal validation. In vitro-to-in vivo translation is supported by functional tissue-level data (dog artery IC50 320 nM) [2].

Quote Request

Request a Quote for NK3201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.